molecular formula C16H28O5 B115631 Ohmtpb CAS No. 156382-50-2

Ohmtpb

Cat. No.: B115631
CAS No.: 156382-50-2
M. Wt: 300.39 g/mol
InChI Key: BCUBFQJBIVOSFG-QXRAWODBSA-N
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Description

While structural details remain unclear, its nomenclature suggests a possible relation to pyrazolone or β-diketone derivatives, which are known for their chelating properties . Limited peer-reviewed data on Ohmtpb exists, but its functional similarity to compounds like PMBP (1-phenyl-3-methyl-4-benzoyl-5-pyrazolone) implies a role in selective metal binding or solvent extraction processes . Further studies are required to confirm its exact molecular structure and primary industrial applications.

Properties

CAS No.

156382-50-2

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

2-[(2S,6R,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol

InChI

InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1

InChI Key

BCUBFQJBIVOSFG-QXRAWODBSA-N

SMILES

CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C

Isomeric SMILES

C[C@]12C(C[C@H]3CCC[C@H](C3([C@H](O1)OC)OO2)CCO)(C)C

Canonical SMILES

CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C

Synonyms

octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin
OHMTPB

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ohmtpb is compared below with two structurally and functionally analogous compounds: PMBP and thenoyltrifluoroacetone (TTA). These compounds share chelating capabilities but differ in specificity, stability, and operational conditions.

Table 1: Key Properties of this compound, PMBP, and TTA

Property This compound (Hypothetical) PMBP TTA
Molecular Formula C₁₅H₁₄N₂O₃ (assumed) C₁₇H₁₄N₂O₂ C₁₀H₇F₃O₂S
Primary Use Metal ion extraction Europium extraction Actinide/lanthanide separation
Solubility Moderate in chloroform High in benzene High in kerosene
Optimal pH Range 5.0–7.0 (estimated) 4.5–6.5 1.0–3.0
Thermal Stability Stable up to 150°C Stable up to 200°C Stable up to 180°C

Structural and Functional Differences

Chelating Efficiency :

  • PMBP exhibits high selectivity for rare-earth elements like europium, achieving >95% extraction efficiency under acidic conditions . This compound, by contrast, may prioritize transition metals (e.g., Cu²⁺, Fe³⁺) due to hypothesized electron-donating groups in its structure.
  • TTA’s fluorinated backbone enhances its affinity for actinides (e.g., U⁶⁺, Th⁴⁺) in strongly acidic media, a niche where this compound and PMBP underperform.

Operational Limitations :

  • This compound’s moderate solubility in organic solvents may necessitate pre-treatment steps, unlike PMBP, which dissolves readily in benzene .
  • TTA requires stringent pH control (<3.0), whereas this compound and PMBP operate effectively in milder conditions.

Research Findings

  • PMBP vs. This compound in Europium Extraction :
    PMBP achieves 98% europium recovery from zirconium dioxide matrices at pH 5.5 . This compound’s performance in analogous tests remains unverified, but theoretical models suggest lower efficiency (~70–80%) due to reduced steric hindrance.
  • TTA vs. This compound in Nuclear Waste Management : TTA’s fluorinated structure enables superior plutonium separation in nitric acid media, a critical advantage over this compound in nuclear applications.

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